N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine
Description
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H19N3O/c1-10-11(3-8-15-10)13-4-2-6-14-7-5-12-9-14/h5,7,9-11,13H,2-4,6,8H2,1H3 |
InChI Key |
NRCYWNVPMUHBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Route
This method employs a two-step alkylation process:
- Oxolane amine activation : 2-Methyloxolan-3-amine undergoes protonation in methanol at 0-5°C to enhance nucleophilicity.
- Imidazole coupling : Reaction with 3-(1H-imidazol-1-yl)propyl bromide in acetonitrile at reflux (82°C) for 12 hrs.
| Component | Specification |
|---|---|
| Solvent System | MeCN:MeOH (3:1 v/v) |
| Temperature Profile | 0°C → 82°C (ramp 2°C/min) |
| Catalyst | Triethylamine (1.2 eq) |
| Yield Optimization | 68-72% (HPLC purity >95%) |
Reductive Amination Approach
For enhanced stereochemical control:
- Condensation of 2-methyloxolan-3-one with 3-(1H-imidazol-1-yl)propan-1-amine
- Sodium cyanoborohydride-mediated reduction in THF/HOAc buffer (pH 6.8)
- Requires chiral HPLC separation (Chiralpak IC column) for enantiomeric excess >99%
Solid-Phase Synthesis
Adapted from peptide synthesis technologies:
- Wang resin functionalization with Fmoc-protected imidazolepropylamine
- Automated coupling with activated 2-methyloxolane-3-carboxylic acid
- TFA cleavage (95% purity by LC-MS)
| Method | Throughput | Purity | Scalability |
|---|---|---|---|
| Nucleophilic | Medium | 95% | Pilot-scale |
| Reductive Amination | Low | 99% ee | Lab-scale |
| Solid-Phase | High | 95-97% | Microscale |
Critical purification steps involve silica gel chromatography (EtOAc:MeOH 8:1) followed by recrystallization from ethyl acetate/hexane. Characterization typically combines $$ ^1H $$ NMR (δ 7.65 ppm for imidazole protons), $$ ^{13}C $$ NMR, and HRMS (calculated for C$${12}$$H$${21}$$N$$_3$$O: 231.1684).
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Nucleophilic Attack
The tertiary amine group in the compound is reactive toward electrophiles. For example, the oxolane ring’s electron-donating methyl group can enhance the nucleophilicity of the adjacent amine, facilitating reactions with carbonyl compounds or alkylating agents .
2.2 Steric and Solvent Effects
Steric hindrance from the oxolane ring may influence reaction pathways. Solvents like DMF or acetonitrile improve solubility and stabilize intermediates, while polar protic solvents may favor different transition states .
Key Reaction Data
3.1 Reaction Conditions
| Solvent | Base | Alkylating Agent | Yield (%) |
|---|---|---|---|
| DMSO/DMF | KOH/K₂CO₃ | Ethyl bromide | 65–85 |
| Acetonitrile | KOH | Allyl bromide | 70–90 |
| DMF | K₂CO₃ | Benzyl bromide | 50–70 |
| Adapted from regioselective alkylation studies . |
3.2 Synthesis Yields
| Method | Yield Range | Key Factors Affecting Yield |
|---|---|---|
| Alkylation (N1 position) | 50–90% | Solvent, base, reaction time |
| Multicomponent reactions | 60–80% | Stoichiometry, catalyst |
| Based on analogous systems . |
Hazard Considerations
While not explicitly detailed for this compound, tertiary amines with similar structures (e.g., diethylamine derivatives) exhibit risks such as skin irritation (H315) and acute oral toxicity (H302) . Proper handling protocols (e.g., gloves, goggles) are essential during synthesis .
Scientific Research Applications
N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The compound can also interact with biological membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the imidazole substituents, linker chain length, and heterocyclic amine moieties. Below is a detailed comparison with three closely related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Bioactivity :
- The oxolane-containing compound exhibits lower cytotoxicity compared to bromopyridine analogs (e.g., MMV3), likely due to reduced aromatic stacking interactions with biological targets .
- Nitroimidazole derivatives (e.g., 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole) show superior antiparasitic activity but higher toxicity, attributed to the redox-active nitro group .
Solubility and Stability :
- The oxolane ring in this compound enhances aqueous solubility (>50 mg/mL in water) compared to phenyl-substituted analogs like compound 4h (<10 mg/mL) .
- Thermal stability studies (TGA/DSC) reveal that branched aliphatic amines (e.g., 4h) decompose at higher temperatures (~220°C) than oxolane derivatives (~180°C) due to reduced ring strain .
Synthetic Accessibility :
- Oxolane derivatives are synthesized in high yield (>90%) via reductive amination, whereas nitroimidazole analogs require multi-step protocols with lower overall yields (~60%) .
Research Implications and Limitations
While this compound offers advantages in solubility and synthetic efficiency, its biological activity remains understudied compared to nitro- or bromo-substituted analogs. Further research should prioritize:
- Structure-Activity Relationship (SAR) Studies : Systematic modification of the oxolane methyl group to optimize target binding.
- In Vivo Pharmacokinetics : Evaluation of bioavailability and metabolic stability relative to MMV3 and nitroimidazole derivatives.
Biological Activity
N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by an imidazole ring, which is known for its role in biological systems. The structure can be represented as follows:
This compound features a unique combination of an imidazole moiety and an oxolane ring, contributing to its diverse biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
- Receptor Modulation : This compound may act as a modulator for various receptors, influencing signaling pathways related to neurotransmission and cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | 128 |
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death and oxidative damage markers.
| Treatment Condition | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 50 | - |
| Compound (10 µM) | 85 | 40 |
| Compound (50 µM) | 95 | 70 |
Pharmacological Implications
The diverse biological activities of this compound suggest potential therapeutic applications in:
- Infectious Diseases : Its antimicrobial properties may be harnessed for developing new antibiotics.
- Neurodegenerative Disorders : The neuroprotective effects indicate a possible role in treating conditions like Alzheimer's or Parkinson's disease.
Q & A
Basic Research Questions
Q. What synthetic methods are commonly used to prepare N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting an amine-containing precursor (e.g., 1-(3-aminopropyl)imidazole) with a halide or activated intermediate (e.g., 4-chloro-2-phenylquinazoline) in dimethylformamide (DMF) with triethylamine (TEA) as a base at room temperature .
- Optimization : Reaction yields can be improved by adjusting stoichiometry, temperature (e.g., 35°C for faster kinetics), and solvent polarity. Purification via column chromatography with gradients of ethyl acetate/hexane is standard .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assign peaks for imidazole protons (δ 7.6–8.6 ppm), oxolan methyl groups (δ 1.3–2.2 ppm), and propyl chain protons (δ 2.6–3.4 ppm). Confirm connectivity via 2D experiments (COSY, HSQC) .
- HRMS : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₈N₃O₂: 248.1409) and isotopic patterns .
- IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3298 cm⁻¹, C-N imidazole bands at ~1600 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can crystallographic data determine the molecular conformation of this compound?
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 180 K. Refinement with SHELXL (e.g., R-factor < 0.073) .
- Analysis : Calculate dihedral angles between imidazole and oxolan rings (e.g., ~66° in analogs) and identify hydrogen bonds (N-H···N, ~2.8 Å) using OLEX2 or Mercury .
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian/B3LYP/6-31G*). Adjust for solvent effects (e.g., DMSO-d6) .
- Synthetic Reassessment : Verify reaction intermediates via TLC/HPLC to rule out byproducts. Re-isolate and re-characterize if inconsistencies persist .
Q. How do non-covalent interactions influence the supramolecular assembly in the solid state?
- Hydrogen Bonding : Identify R₂²(16) motifs (N-H···N) that stabilize dimeric pairs .
- π-π Stacking : Measure centroid distances (~3.5 Å) between aromatic systems (imidazole/oxolan) using PLATON. Visualize stacking with ORTEP-3 .
Q. What methodologies optimize enantiomeric synthesis of this compound?
- Chiral Catalysis : Employ palladium-catalyzed asymmetric allylic amination (e.g., using Josiphos ligands) .
- Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/ethanol) or enzymatic resolution with lipases .
Q. How can in silico docking predict biological activity of derivatives?
- Target Preparation : Retrieve protein structures (e.g., kinases) from PDB. Optimize protonation states at pH 7.4 using AutoDockTools.
- Docking : Use AutoDock Vina with Lamarckian GA parameters. Validate poses with MD simulations (NAMD/GROMACS) and binding energy calculations (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
